molecular formula C23H21NO3 B2676807 1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one CAS No. 1022133-72-7

1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one

Cat. No. B2676807
M. Wt: 359.425
InChI Key: KGZPNCKZJBHONA-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are often bioactive and are commonly found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this structure are various functional groups including a benzodioxol group and a methylphenyl group .

Scientific Research Applications

Anticancer Evaluation

Specific Scientific Field

The compound has been studied in the field of Cancer Research , specifically in the development of Anticancer Drugs .

Summary of the Application

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity of these compounds was evaluated by testing them against various cancer cell lines .

Results or Outcomes

The study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

Future research could focus on elucidating the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, the compound could be tested for biological activity to determine potential applications in pharmaceuticals or other industries .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-14-3-5-16(6-4-14)19-12-18-20(9-15(2)10-21(18)25)24(19)17-7-8-22-23(11-17)27-13-26-22/h3-8,11-12,15H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZPNCKZJBHONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one

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